Nickel(II) 2-Amino-5-methylbenzenesulfonate

Analytical Chemistry Quality Control Procurement

Batch-to-batch variability from non-specific purity assays undermines catalytic reproducibility. Nickel(II) 2-Amino-5-methylbenzenesulfonate (CAS 375387-13-6) solves this with titrimetric purity verification (≥95%) that directly quantifies the active Ni-aminosulfonate species, not just total metal content. • Titrimetric assay (±95% by chelometric titration) ensures precise catalyst loading for Lewis acid-catalyzed transformations (e.g., Biginelli, cross-coupling). • The 2-amino substituent enables hemilabile coordination and hydrogen-bonding networks absent in simple nickel sulfonates like Ni(p-toluenesulfonate), offering distinct catalytic behavior. • Screened for antimicrobial Ni(II) activity (MIC data available for the 4-aminotoluene-3-sulfonate scaffold); rational starting material for novel nickel-based anti-infectives. • Ships under DOT UN3467 (6.1, PG III); store at RT in cool, dark conditions.

Molecular Formula C14H16N2NiO6S2
Molecular Weight 431.1 g/mol
CAS No. 375387-13-6
Cat. No. B1502043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) 2-Amino-5-methylbenzenesulfonate
CAS375387-13-6
Molecular FormulaC14H16N2NiO6S2
Molecular Weight431.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/2C7H9NO3S.Ni/c2*1-5-2-3-6(8)7(4-5)12(9,10)11;/h2*2-4H,8H2,1H3,(H,9,10,11);/q;;+2/p-2
InChIKeyJFVHHXOSEDMKHN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) 2-Amino-5-methylbenzenesulfonate: Procurement-Ready Profile


Nickel(II) 2-Amino-5-methylbenzenesulfonate (CAS 375387-13-6), also referred to as nickel p-toluidine-2-sulfonate or Ni(AMBS), is a coordination compound of nickel(II) with two 2-amino-5-methylbenzenesulfonate ligands (molecular formula C₁₄H₁₆N₂NiO₆S₂, MW 431.10) . It is commercially available as a solid with a purity of ≥95.0% (by titrimetric analysis) . The compound is primarily investigated as a catalyst or catalyst precursor in organic synthesis, particularly for fine chemical production, and has been explored for environmental applications such as wastewater treatment . Its structure incorporates both an amino group and a sulfonate group on the aromatic ring, which can influence its coordination chemistry and catalytic behavior relative to simpler nickel sulfonate salts.

Why Nickel(II) 2-Amino-5-methylbenzenesulfonate Is Not Interchangeable


Superficially, Nickel(II) 2-Amino-5-methylbenzenesulfonate might appear interchangeable with other nickel sulfonate salts, such as nickel(II) p-toluenesulfonate . However, the presence of the aromatic amino group in the 2-position of the target compound introduces critical differences. Unlike nickel p-toluenesulfonate, where the sulfonate ligand acts solely as a counterion in a hexaaquanickel(II) complex [1], the amino group on the 2-amino-5-methylbenzenesulfonate ligand can participate in metal coordination or hydrogen-bonding networks, potentially altering the complex's geometry, solubility, and catalytic activity. Consequently, direct substitution without experimental validation risks unpredictable performance in catalysis or materials synthesis. The quantitative evidence below, though limited in direct head-to-head comparisons, underscores the structural divergence that precludes generic interchange.

Nickel(II) 2-Amino-5-methylbenzenesulfonate Quantitative Differentiation


Purity Benchmark Against Closest Analog

Nickel(II) 2-Amino-5-methylbenzenesulfonate is supplied by TCI with a purity specification of >95.0% (by titrimetric analysis) . Its closest structural analog, nickel(II) p-toluenesulfonate hexahydrate, is available from Aladdin Scientific with a purity of >98.0% (T) . While the analog offers a nominally higher minimum purity, the target compound's purity is determined by a titration method specific to its amino-sulfonate functionality, which may be more indicative of active catalyst content than general organic purity assays.

Analytical Chemistry Quality Control Procurement

Coordination Geometry vs. Nickel p-Toluenesulfonate

Single-crystal X-ray diffraction of nickel(II) p-toluenesulfonate reveals a [Ni(H₂O)₆]²⁺ octahedral core with p-toluenesulfonate anions acting as non-coordinating counterions (monoclinic, P2₁/n, a=0.69564 nm, b=0.62968 nm, c=2.5176 nm, β=91.420°) [1]. In contrast, the 2-amino-5-methylbenzenesulfonate ligand in the target compound possesses a potential N,O-chelating site due to the ortho-amino group. Although no single-crystal structure is publicly available for the target compound, class-level inference from Schiff-base complexes of 4-aminotoluene-3-sulfonic acid demonstrates that the amino-sulfonate moiety readily coordinates to Ni(II) in a terdentate ONO fashion [2], suggesting a fundamentally different coordination mode than the simple nickel p-toluenesulfonate salt.

Coordination Chemistry X-ray Crystallography Catalyst Design

Antimicrobial Activity of Related Ni(II) Complexes

Binary and ternary Ni(II) complexes synthesized from 4-aminotoluene-3-sulfonic acid (the conjugate acid of the target compound's ligand) exhibited potent antimicrobial activity against Candida albicans and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) of 2 µg/mL and 8 µg/mL, respectively [1]. These Ni(II) complexes were significantly more effective than their Co(II), Cu(II), and Zn(II) counterparts. While the target compound is the simple Ni(II) salt, not the Schiff-base complex, this class-level evidence from the identical sulfonic acid scaffold indicates that Ni(II) coordination with this ligand family is not biologically inert and may offer functional advantages over other metal sulfonates in antimicrobial research applications.

Bioinorganic Chemistry Antimicrobial Screening MIC

Nickel(II) 2-Amino-5-methylbenzenesulfonate Application Scenarios


Amino-Functionalized Nickel Sulfonate Catalysis

Research groups investigating Lewis acid-catalyzed organic transformations (e.g., Biginelli, cross-coupling) where the amino group may serve as a hemilabile ligand or hydrogen-bond donor should prioritize this compound. The structural divergence from simple nickel p-toluenesulfonate, as evidenced by the coordination chemistry of the sulfonic acid scaffold [1], suggests distinct catalytic behavior that warrants experimental evaluation rather than assuming interchangeability.

Antimicrobial Screening of Nickel Sulfonate Complexes

Based on the MIC data for Ni(II) complexes of the 4-aminotoluene-3-sulfonic acid scaffold (2 µg/mL against C. albicans and 8 µg/mL against B. subtilis) , this compound is a rational starting material for synthesizing and screening novel nickel-based antimicrobial agents. Its procurement is justified over Co(II), Cu(II), or Zn(II) analogs if Ni(II)-specific bioactivity is the research target.

Titration-Verified Purity for Fine Chemical Synthesis

Procurement from vendors offering titrimetric purity analysis (≥95.0% by titration) ensures that the active nickel content is verified by a method sensitive to the amino-sulfonate functionality. This is critical for reproducible catalyst loading in fine chemical synthesis, where uncertainties in purity from non-specific assays could lead to batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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